Vanadium(IV) etioporphyrin III oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

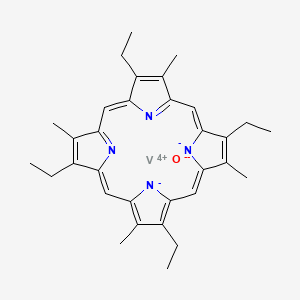

Vanadium(IV) etioporphyrin III oxide is a complex compound with the molecular formula C32H36N4OV. It is a purple crystalline solid that is primarily used in research applications. This compound is known for its unique structure, which includes a vanadium ion coordinated to an etioporphyrin ligand, making it a subject of interest in various scientific fields .

Mécanisme D'action

Mode of Action

Vanadium complexes are known to interact with various cell signaling pathways, resulting in therapeutic activities . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Vanadium complexes have been shown to interact with various biochemical pathways. They have been studied for their anti-diabetic, anti-bacterial, anti-viral, cardiovascular, anticancer, anti-oxidant, and alkaline phosphatase (ALP) inhibitor properties .

Result of Action

Vanadium complexes are known for their versatile therapeutic potential .

Action Environment

Méthodes De Préparation

The synthesis of Vanadium(IV) etioporphyrin III oxide typically involves the reaction of vanadium(IV) salts with etioporphyrin ligands under controlled conditions. One common method includes the use of vanadyl sulfate and etioporphyrin in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation, and the product is purified through recrystallization .

Analyse Des Réactions Chimiques

Vanadium(IV) etioporphyrin III oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of vanadium, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced to lower oxidation states using reducing agents like sodium borohydride or hydrazine.

Substitution: The ligand environment around the vanadium ion can be modified through substitution reactions, where different ligands replace the existing etioporphyrin ligand

Common reagents and conditions for these reactions include organic solvents like DMF or dichloromethane, inert atmospheres to prevent unwanted side reactions, and controlled temperatures to ensure the stability of the compound .

Applications De Recherche Scientifique

Vanadium(IV) etioporphyrin III oxide has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

Industry: It is used in the development of advanced materials, such as coatings and catalysts for industrial processes .

Comparaison Avec Des Composés Similaires

Vanadium(IV) etioporphyrin III oxide is unique due to its specific coordination with the etioporphyrin ligand. Similar compounds include:

Vanadium(IV) porphyrin complexes: These compounds have similar structures but with different porphyrin ligands.

Vanadium(V) oxides: These compounds have higher oxidation states and different reactivity profiles.

Vanadium(III) complexes: These have lower oxidation states and are often used in different types of catalytic reactions

The uniqueness of this compound lies in its specific ligand environment and its ability to undergo a wide range of chemical reactions, making it a versatile compound for research applications .

Activité Biologique

Vanadium(IV) etioporphyrin III oxide is a complex organometallic compound notable for its unique porphyrin structure, characterized by a central vanadium ion coordinated to an etioporphyrin ligand. This compound has garnered significant attention in the fields of biochemistry and medicine due to its diverse biological activities.

- Molecular Formula : C32H36N4OV

- Molecular Weight : Approximately 543.6 g/mol

- Appearance : Purple crystalline solid

This compound exhibits its biological activity primarily through the following mechanisms:

- Insulin-mimetic Properties : The compound mimics insulin's action, enhancing glucose metabolism and uptake in cells, which is particularly beneficial for diabetes management.

- Interaction with Enzymes : It interacts with various enzymes and proteins, influencing cellular signaling pathways and metabolic processes.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in specific cancer cell lines, suggesting potential anticancer applications.

Biological Activities

The biological activities of this compound can be categorized as follows:

Case Studies and Research Findings

- Diabetes Management : A study demonstrated that this compound significantly improved insulin sensitivity in diabetic models, showcasing its potential as a therapeutic agent for diabetes .

- Cancer Research : Research involving various cancer cell lines indicated that this compound could trigger apoptotic pathways, leading to reduced cell viability and proliferation in vitro.

- Antimicrobial Activity : In vitro studies have shown that vanadium complexes can inhibit the growth of certain bacteria and viruses, suggesting a role in developing new antimicrobial agents .

Interaction Studies

Research has focused on the binding affinity of this compound with biological molecules. Techniques such as spectroscopy and chromatography have been employed to analyze these interactions:

- Spectroscopic Analysis : UV-Vis spectrophotometry has been utilized to study the absorption characteristics of the compound when interacting with proteins and nucleic acids, providing insights into its biochemical behavior .

- Chromatographic Techniques : High-performance liquid chromatography (HPLC) has been used to separate and quantify the interactions between this compound and various biomolecules.

Propriétés

IUPAC Name |

oxygen(2-);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide;vanadium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4.O.V/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;;/q2*-2;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSZZMVZLBUSQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[O-2].[V+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4OV |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.